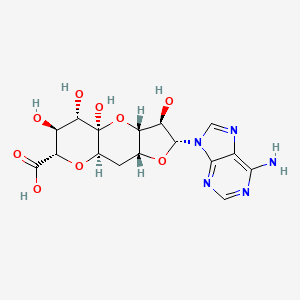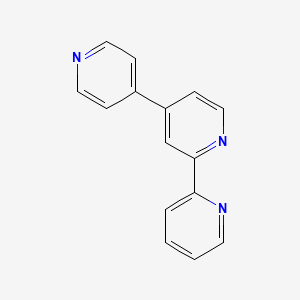
2-pyridin-2-yl-4-pyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’4’,4’'-Terpyridine: is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents and is primarily used as a ligand in coordination chemistry . This compound is known for its ability to form complexes with various metal ions, making it a valuable tool in the field of inorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Pyridines: The initial synthesis of 2,2’:4’,4’'-Terpyridine was achieved through the oxidative coupling of pyridines, although this method yielded low amounts.
Base-Catalyzed Reaction: Another method includes the base-catalyzed reaction of 2-acetylpyridine with carbon disulfide, followed by alkylation with methyl iodide and subsequent condensation with ammonium acetate.
Industrial Production Methods: Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions to synthesize substituted derivatives of 2,2’:4’,4’'-Terpyridine .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: 2,2’:4’,4’'-Terpyridine can undergo oxidation and reduction reactions, often involving metal complexes.
Substitution Reactions: This compound is known to participate in substitution reactions, particularly in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl boronic acids or esters.
Major Products: The major products formed from these reactions include various substituted terpyridine derivatives, which can exhibit unique optical and electrochemical properties .
Scientific Research Applications
Chemistry: 2,2’:4’,4’'-Terpyridine is widely used as a ligand in coordination chemistry, forming complexes with transition metals . These complexes are studied for their optical and electrochemical properties .
Biology and Medicine: In the field of medicine, terpyridine-based metal complexes have shown potential as anticancer agents. For example, platinum(II) complexes with terpyridine derivatives have demonstrated selective cytotoxicity against cancer cells .
Industry: In industrial applications, terpyridine derivatives are used in the synthesis of chiral catalysts for asymmetric catalysis . They are also employed in the development of materials for solar cells and other electronic devices .
Mechanism of Action
The mechanism by which 2,2’:4’,4’'-Terpyridine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through intercalation and other binding interactions . In anticancer applications, terpyridine-platinum complexes induce cell death by disrupting mitochondrial function and promoting oxidative stress .
Comparison with Similar Compounds
2,2’-Bipyridine: Another polypyridine ligand that forms metal complexes with similar properties.
1,10-Phenanthroline: A heterocyclic compound that also acts as a ligand in coordination chemistry.
Uniqueness: 2,2’:4’,4’'-Terpyridine is unique in its ability to form tridentate complexes, binding metals at three meridional sites to create two adjacent 5-membered chelate rings . This structural feature distinguishes it from other polypyridine ligands and contributes to its versatility in various applications .
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-pyridin-2-yl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-7-17-14(3-1)15-11-13(6-10-18-15)12-4-8-16-9-5-12/h1-11H |
InChI Key |
JZXCMZVLZAACNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


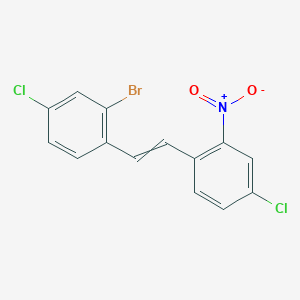
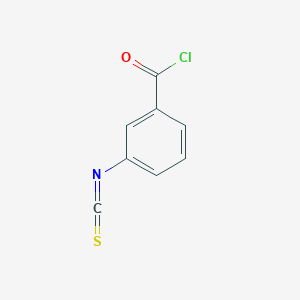
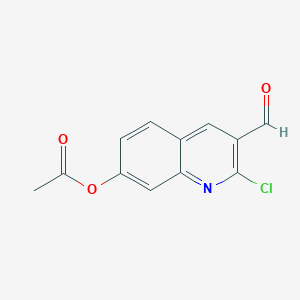


![Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B1515398.png)

![2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B1515405.png)

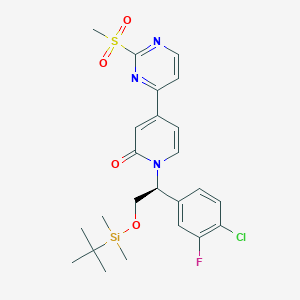
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine](/img/structure/B1515411.png)

![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride](/img/structure/B1515416.png)
